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molecular formula C6H7BrN2 B1284176 5-bromo-N-methylpyridin-2-amine CAS No. 84539-30-0

5-bromo-N-methylpyridin-2-amine

Cat. No. B1284176
M. Wt: 187.04 g/mol
InChI Key: KHPPOPZLVCZUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340564B2

Procedure details

To a solution of (5-Bromo-pyridin-2-yl)-methylamine (0.350 g, 1.871 mmol) in dry acetonitrile (7.0 mL) is added acetone (119 mg, 2.05 mmol) at room temperature. After stirring for 1 hour at room temperature, sodium Triacetoxy borohydride (595 mg, 2.807 mmol) is added then stir at room temperature for 16 hours. The volatiles are removed under reduced pressure, diluted with saturated aqueous bicarbonate solution and ethyl acetate. The organic layer separated and aqueous layer is extracted with ethyl acetate. Combined organic layer is dried over sodium sulphate, solvent is evaporated in vacuo and crude is purified by column chromatography eluting in 6% methanol in CH2Cl2 to afford the title compound (160 mg). 1H-NMR (400 MHz, DMSO-d6) δ: 0.98 (d, J=6.24 Hz, 6H), 2.66-2.73 (m, 1H), 3.76 (s, 2H), 7.44 (d, J=8.36 Hz, 1H), 7.97-7.80 (dd, J1=8.4 Hz, J2=2.4 Hz, 1H), 8.59 (d, J=2.32 Hz, 1H). LC-MS (m/z): [M+H]=230.9.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](NC)=[N:6][CH:7]=1.[CH3:10][C:11]([CH3:13])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[C:28](#[N:30])C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:28][NH:30][CH:11]([CH3:13])[CH3:10])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC
Name
Quantity
119 mg
Type
reactant
Smiles
CC(=O)C
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
595 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stir at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The volatiles are removed under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous bicarbonate solution and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer is dried over sodium sulphate, solvent
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo and crude
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography
WASH
Type
WASH
Details
eluting in 6% methanol in CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CNC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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